molecular formula C21H19N5O3 B2371245 1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714930-67-3

1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2371245
CAS RN: 714930-67-3
M. Wt: 389.415
InChI Key: NGQPDYMWUYRQOL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Synthesis Analysis

Pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated for their inhibitory activity towards PARP-1 . The synthesis involved treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related purine and pyrimidine derivatives. For instance, studies have explored the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which were obtained by intramolecular alkylation, highlighting the compound's role in the development of new purine derivatives with potential chemical and biological applications (Simo, Rybár, & Alföldi, 1998). Another study on purine-6,8-diones discussed their ionization and methylation reactions, providing insights into their chemical behavior, which could be relevant for further modifications and applications of similar compounds (Rahat, Bergmann, & Tamir, 1974).

Chemical Properties and Reactions

Further research has delved into the chemical properties and reactions of purine derivatives, offering insights into their stability, reactivity, and potential for creating novel compounds with enhanced biological or chemical properties. For example, the study of mesoionic purinone analogs focused on the synthesis and properties of these compounds, providing a basis for understanding the chemical behavior of complex purine structures (Coburn & Taylor, 1982).

Potential Biological Activities

There has also been research into the potential biological activities of purine derivatives. A study on the anti-inflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones indicated that these compounds exhibit significant anti-inflammatory effects in certain models, suggesting potential therapeutic applications (Kaminski et al., 1989). Additionally, the synthesis and antimicrobial activity of mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones highlighted their good antimicrobial properties against specific pathogens (Voskienė et al., 2011).

Mechanism of Action

Target of Action

The primary target of STK570408 is currently unknown. The compound belongs to the class of pyrimidine derivatives , which are known to interact with a variety of biological targets

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins .

Biochemical Pathways

Without specific information on the target of STK570408, it’s challenging to accurately describe the biochemical pathways it affects. Given that it’s a pyrimidine derivative, it might be involved in pathways related to nucleotide metabolism or signal transduction .

Result of Action

The molecular and cellular effects of STK570408’s action are currently unknown. Given its structural similarity to other pyrimidine derivatives, it might have potential antitubercular activity . .

properties

IUPAC Name

1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-24-18-17(19(27)23-21(24)28)26-13-5-12-25(20(26)22-18)14-8-10-16(11-9-14)29-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQPDYMWUYRQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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